Amidotrizoic acid anion

contrast-induced nephropathy cardiac angiography renal safety

Amidotrizoic acid anion (diatrizoate) is the deprotonated conjugate base of amidotrizoic acid, with molecular formula C₁₁H₈I₃N₂O₄⁻ and a molecular weight of 612.91 g/mol. It belongs to the ionic monomer class of iodinated radiocontrast agents, carrying a single negative charge at physiological pH and requiring a cation (sodium or meglumine) for clinical formulation.

Molecular Formula C11H8I3N2O4-
Molecular Weight 612.91 g/mol
Cat. No. B1227819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidotrizoic acid anion
Molecular FormulaC11H8I3N2O4-
Molecular Weight612.91 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I
InChIInChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/p-1
InChIKeyYVPYQUNUQOZFHG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amidotrizoic Acid Anion (Diatrizoate) for Contrast Media Procurement: Core Chemical Identity and Physicochemical Profile


Amidotrizoic acid anion (diatrizoate) is the deprotonated conjugate base of amidotrizoic acid, with molecular formula C₁₁H₈I₃N₂O₄⁻ and a molecular weight of 612.91 g/mol [1]. It belongs to the ionic monomer class of iodinated radiocontrast agents, carrying a single negative charge at physiological pH and requiring a cation (sodium or meglumine) for clinical formulation. As a high-osmolality contrast medium (HOCM), its osmolality ranges from approximately 1,500 mOsm/kg (50% solution) to over 2,000 mOsm/kg (76% solution), which is roughly five to seven times that of human plasma [2]. The anion contains three firmly bound iodine atoms on a benzoic acid scaffold, conferring a high X-ray attenuation capacity that underpins its use in angiography, urography, and gastrointestinal imaging [2].

Why Amidotrizoic Acid Anion (Diatrizoate) Cannot Be Interchanged with Nonionic LOCM Agents: Ionicity-Driven Pharmacological Profile


Amidotrizoic acid anion is an ionic, high-osmolality contrast medium (HOCM) that dissociates into two osmotically active particles per three iodine atoms in solution, yielding osmolalities of 1,500–2,100 mOsm/kg—far exceeding the 600–800 mOsm/kg range of nonionic low-osmolality monomers (LOCM) such as iohexol and iopamidol [1]. This fundamental physicochemical difference produces a cascade of biologically consequential effects: the ionized carboxylate group binds extracellular calcium (reducing ionized Ca²⁺ by approximately 40% in vitro), whereas nonionic agents produce no measurable calcium reduction [2]. The ionic nature also confers markedly greater anticoagulant and antiplatelet potency—approximately fourfold that of nonionic agents as measured by whole-blood intrinsic pathway assays [3]. Conversely, the extreme hyperosmolality is associated with a 3.3-fold higher incidence of acute nephrotoxicity compared with nonionic iohexol in patients with pre-existing renal insufficiency [4]. These divergent properties—calcium binding and anticoagulant strength on one hand, nephrotoxicity risk on the other—mean that diatrizoate and nonionic LOCM agents occupy distinct risk–benefit positions that preclude casual therapeutic interchange without consideration of patient risk factors and procedural requirements.

Amidotrizoic Acid Anion (Diatrizoate) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Iohexol, Iopamidol, and Ioxaglate


Acute Nephrotoxicity Risk: Diatrizoate vs. Iohexol in 1,196-Patient Randomized Double-Blind Cardiac Angiography Trial

In the landmark Iohexol Cooperative Study, a prospective, randomized, double-blind multicenter trial of 1,196 patients undergoing cardiac angiography, acute nephrotoxicity (defined as serum creatinine increase ≥1 mg/dL at 48–72 hours) occurred in 42 of 598 patients (7%) receiving meglumine/sodium diatrizoate compared with 19 of 598 patients (3%) receiving iohexol (P < 0.002) [1]. Among the pre-specified subgroup with pre-existing renal insufficiency (RI), patients receiving diatrizoate were 3.3 times as likely to develop acute nephrotoxicity as those receiving iohexol [1]. Clinically severe adverse renal events were uncommon and did not differ between groups (iohexol N=6; diatrizoate N=9) [1].

contrast-induced nephropathy cardiac angiography renal safety HOCM vs LOCM

Extracellular Ionized Calcium Reduction: Diatrizoate vs. Nonionic Agents in MDCK Cell Monolayer Model

In a controlled in vitro study using Madin-Darby canine kidney (MDCK) cell monolayers, the ionic radiocontrast agent diatrizoate at 74 mg iodine/mL reduced extracellular ionized calcium (Ca²⁺) from 1.48 ± 0.04 mM (control) to 0.89 ± 0.06 mM—a 39.9% decrease [1]. By comparison, the ionic dimer ioxaglate (same iodine concentration) reduced Ca²⁺ to 1.05 ± 0.08 mM (29.1% decrease), while the nonionic compounds iohexol and iodixanol produced no significant reduction in ionized calcium [1]. This calcium-binding effect was shown to be attributable to the diatrizoate anion itself, independent of chelating additives such as EDTA or citrate [1].

ionized calcium cardiodepression coronary arteriography contrast media toxicity

Erythrocyte Aggregation Inhibition: Amidotrizoate vs. Iohexol and Iopamidol in Human Whole Blood In Vitro

A comparative in vitro study examined the effects of four angiographic contrast media on human erythrocyte aggregation and morphology using microscopic observation [1]. When contrast media were mixed with blood at a 2:1 ratio, almost no red cell aggregates were observed in the presence of sodium meglumine amidotrizoate, whereas nearly all red cells aggregated in the presence of iopamidol and iohexol, with iohexol producing the greater aggregation of the two and also inducing irregular (non-rouleaux) aggregates [1]. The ionic low-osmolality agent ioxaglate showed an intermediate profile with only a few rouleaux formed [1]. Red cells in the presence of amidotrizoate appeared shrunken, while nonionic media caused crenation [1].

erythrocyte aggregation hemorheology contrast media hematocompatibility rouleaux formation

Anticoagulant Potency by Whole-Blood Intrinsic Pathway Assay: Diatrizoate is Equivalent to Ioxaglate and Fourfold More Potent than Iopamidol and Iohexol

Ing et al. compared the anticoagulant potency of ionic (diatrizoate, ioxaglate) and nonionic (iopamidol, iohexol) contrast agents using a whole-blood assay that measures the entire intrinsic coagulation pathway—designed to more closely simulate conditions in the angiographic suite than standard thrombin time tests [1]. When measured by this assay, the anticoagulant potency of diatrizoate was equivalent to that of ioxaglate and approximately four times that of iopamidol and iohexol [1]. Critically, the study also demonstrated that while nonionic agents still permitted the generation of procoagulants (thrombin) in unclottable mixtures—which could theoretically cause clotting upon reinjection—the ionic mixtures did not permit procoagulant generation in the presence of either citrate or heparin anticoagulants [1].

anticoagulant potency intrinsic coagulation pathway angiographic safety thrombin generation

Histamine Release from Mast Cells: Diatrizoate Induces the Highest Histamine Release Among 11 Contrast Agents Tested in Parallel

Krause et al. conducted a comprehensive head-to-head biochemical characterization of 11 ionic and nonionic X-ray contrast media, measuring histamine release from rat peritoneal mast cells, among other parameters [1]. At a concentration of 100 mg iodine/mL, diatrizoate induced histamine release of 77%, the highest value recorded among all 11 tested agents [1]. By comparison, the lowest histamine release was observed with the nonionic dimer iodixanol (1%) [1]. Complement activation at the same iodine concentration was 0% for both diatrizoate and iopamidol, compared with 77% for iopentol (the highest) [1].

histamine release hypersensitivity mast cell degranulation contrast media adverse reactions

Antiplatelet Potency by Impedance Aggregometry and PFA-100: Diatrizoate > Ioxaglate > Iohexol in Whole Blood

Dalby et al. evaluated the antiplatelet effects of three angiographic contrast media—diatrizoate (high-molecular-weight ionic), ioxaglate (low-molecular-weight ionic), and iohexol (nonionic)—in whole blood from 18 healthy volunteers using both impedance aggregometry and the PFA-100 platelet function analyzer [1]. All three media caused significant inhibition of platelet aggregation compared with saline control (P < 0.001), but the rank order of potency was consistent across both methods: antiplatelet potency was greatest with diatrizoate, intermediate with ioxaglate, and least with iohexol (P < 0.01) [1]. Electron microscopy of the PFA-100 membrane confirmed that inhibition of platelet thrombus formation followed the same rank order: diatrizoate > ioxaglate > iohexol [1].

platelet inhibition impedance aggregometry PFA-100 thrombotic risk balloon angioplasty

Amidotrizoic Acid Anion (Diatrizoate) Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Cardiac Angiography in Patients with Normal Renal Function Where Thrombotic Risk Is the Dominant Concern

In patients with normal baseline renal function undergoing cardiac angiography, the 7% vs. 3% absolute nephrotoxicity difference between diatrizoate and iohexol [1] may be clinically acceptable when the procedural risk of catheter-associated thrombosis is elevated. Diatrizoate's fourfold-greater anticoagulant potency relative to nonionic agents—coupled with its ability to suppress procoagulant generation that nonionic agents leave intact [2]—makes it a rational choice for interventional procedures where maintaining catheter and vessel patency is paramount. Additionally, its superior antiplatelet potency (diatrizoate > ioxaglate > iohexol, P < 0.01) [3] provides further hemostatic protection during balloon angioplasty.

In Vitro Hematocompatibility Screening Panels for Contrast Media Development and Quality Control

Amidotrizoate serves as a well-characterized ionic HOCM reference standard for in vitro hematocompatibility testing. Its defined profile—near-complete erythrocyte aggregation inhibition [4], approximately 40% reduction in extracellular ionized calcium (1.48 → 0.89 mM) [5], and rank-order position as the most potent antiplatelet agent among ionic and nonionic comparators [3]—provides a benchmark against which new contrast media candidates can be calibrated. Laboratories developing or quality-testing contrast agents can use diatrizoate as a positive control for calcium binding and anticoagulant/antiplatelet assays, and as a comparator for hemorheological evaluation.

Mast Cell Histamine Release Assays for Preclinical Contrast Media Safety Screening

Diatrizoate's position as the most potent histamine releaser among 11 clinically used contrast agents (77% histamine release at 100 mg I/mL) [6] makes it an essential positive control compound in preclinical mast cell degranulation assays. When evaluating the histamine-releasing potential of novel iodinated contrast agents, diatrizoate provides a validated upper-bound comparator that allows quantitative ranking of candidate agents. Its complementary profile of 0% complement activation at the same concentration [6] also makes it useful for dissociating complement-dependent from complement-independent pseudoallergic mechanisms in mechanistic safety studies.

Comparative Nephrotoxicity Research Using Diatrizoate as the HOCM Reference Arm

As the best-studied high-osmolality ionic contrast medium with a precisely quantified nephrotoxicity risk profile from a 1,196-patient randomized trial (7% acute nephrotoxicity incidence, 3.3-fold risk elevation in renal insufficiency vs. iohexol) [1], diatrizoate is the evidence-based reference standard for clinical and preclinical studies investigating contrast-induced acute kidney injury (CI-AKI). Researchers designing head-to-head nephrotoxicity comparisons between new LOCM or IOCM agents and the HOCM class should select diatrizoate as the HOCM comparator arm, given the depth and statistical power of available comparator data.

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